Cas no 67973-80-2 (Methyl 3-amino-5-hydroxybenzoate)
Methyl 3-amino-5-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-amino-5-hydroxybenzoate
- Benzoicacid, 3-amino-5-hydroxy-, methyl ester
- 3-amino-5-hydroxy-benzoic acid methyl ester
- Benzoic acid, 3-amino-5-hydroxy-, methyl ester
- PubChem17212
- DMNGQQIFOZYIRA-UHFFFAOYSA-
- DMNGQQIFOZYIRA-UHFFFAOYSA-N
- methyl 3-amino-5-hydroxy-benzoate
- 3-Amino-5-(methoxycarbonyl)phenol
- SBB088064
- FCH921724
- 3-Hydroxy-5-(methoxycarbonyl)aniline
- OR12411
- TRA0000586
- S
- DTXSID70498278
- AKOS006343502
- Methyl3-amino-5-hydroxybenzoate
- SCHEMBL1028307
- PS-3567
- AC-2630
- 5-amino-3-hydroxybenzoic acid methyl ester
- MFCD09263220
- 67973-80-2
- CS-0044484
- EN300-763951
- SY002343
- A867151
- FT-0704933
- 3-amino-5-hydroxybenzoic acid methyl ester
- InChI=1/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3
- CHEMBL2311073
- DB-018523
-
- MDL: MFCD09263220
- Inchi: 1S/C8H9NO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,9H2,1H3
- InChI Key: DMNGQQIFOZYIRA-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C=C(C=1)N)O)=O
Computed Properties
- Exact Mass: 167.05800
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 72.6
Experimental Properties
- Color/Form: No data available
- Density: 1.306
- Melting Point: 124.5 °C
- Boiling Point: 376.446 ℃ at 760 mmHg
- Flash Point: 181.468℃
- Refractive Index: 1.606
- PSA: 72.55000
- LogP: 1.34220
Methyl 3-amino-5-hydroxybenzoate Security Information
- Signal Word:warning
- Hazard Statement: Harmful
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Room temperature storage
Methyl 3-amino-5-hydroxybenzoate Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 3-amino-5-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GG498-1g |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 95% | 1g |
433.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GG498-200mg |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 95% | 200mg |
158.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850933-5g |
Methyl 3-Amino-5-hydroxybenzoate |
67973-80-2 | 95% | 5g |
1,263.60 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11213-25g |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 95% | 25g |
$518 | 2023-09-07 | |
| Fluorochem | 231436-1g |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 95% | 1g |
£48.00 | 2022-02-28 | |
| Fluorochem | 231436-5g |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 95% | 5g |
£132.00 | 2022-02-28 | |
| Fluorochem | 231436-25g |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 95% | 25g |
£559.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GG498-50mg |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 95% | 50mg |
78.0CNY | 2021-08-05 | |
| TRC | M328563-250mg |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 250mg |
$64.00 | 2023-05-17 | ||
| TRC | M328563-1g |
Methyl 3-amino-5-hydroxybenzoate |
67973-80-2 | 1g |
$ 135.00 | 2022-06-04 |
Methyl 3-amino-5-hydroxybenzoate Suppliers
Methyl 3-amino-5-hydroxybenzoate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Methyl 3-amino-5-hydroxybenzoate
Methyl 3-amino-5-hydroxybenzoate (CAS No. 67973-80-2): A Comprehensive Overview
Methyl 3-amino-5-hydroxybenzoate, with the chemical formula C₈H₉NO₃, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 67973-80-2, has garnered attention due to its potential applications in drug development and as a precursor in synthetic organic chemistry. The structural features of this molecule, particularly the presence of both amino and hydroxyl functional groups, make it a versatile intermediate for various chemical modifications and biological studies.
The< strong>Methyl 3-amino-5-hydroxybenzoate molecule exhibits a unique combination of properties that make it valuable in multiple research domains. The amino group (–NH₂) provides a site for further functionalization, enabling the synthesis of more complex derivatives. Similarly, the hydroxyl group (–OH) can participate in hydrogen bonding and other interactions, influencing the compound's solubility and reactivity. These characteristics have positioned this compound as a key player in the development of novel therapeutic agents and in the exploration of biochemical pathways.
Recent research has highlighted the importance of< strong>Methyl 3-amino-5-hydroxybenzoate in medicinal chemistry. Studies have demonstrated its potential role as a building block for the synthesis of bioactive molecules. For instance, researchers have explored its utility in creating derivatives with antimicrobial and anti-inflammatory properties. The ability to modify both the amino and hydroxyl groups allows for fine-tuning of the compound's pharmacological profile, making it an attractive candidate for further investigation.
In addition to its pharmaceutical applications, Methyl 3-amino-5-hydroxybenzoate has been investigated for its role in biochemical pathways. The presence of both amino and hydroxyl groups suggests that this compound may interact with various enzymes and biomolecules. Preliminary studies have indicated that it could serve as a substrate or an inhibitor in certain metabolic processes. This potential makes it a valuable tool for researchers studying enzyme mechanisms and metabolic disorders.
The synthesis of< strong>Methyl 3-amino-5-hydroxybenzoate is another area of active interest. Researchers have developed several synthetic routes to produce this compound efficiently. One common approach involves the condensation of salicylic acid with methylamine under controlled conditions. This method allows for high yield and purity, making it suitable for industrial-scale production. Additionally, advances in green chemistry have led to the exploration of more environmentally friendly synthetic pathways, reducing waste and energy consumption.
The chemical properties of Methyl 3-amino-5-hydroxybenzoate also make it useful in material science applications. Its ability to form hydrogen bonds and its solubility characteristics have been exploited in the development of novel polymers and coatings. These materials exhibit enhanced stability and functionality due to the incorporation of this compound into their structure. Such applications underscore the broad utility of Methyl 3-amino-5-hydroxybenzoate beyond traditional pharmaceuticals.
Future research directions for Methyl 3-amino-5-hydroxybenzoate are promising and multifaceted. Ongoing studies aim to uncover new biological activities and optimize synthetic methodologies for this compound. The integration of computational chemistry techniques has accelerated the discovery process, allowing researchers to predict potential interactions and optimize drug-like properties more efficiently. These advancements are expected to lead to the development of novel therapeutic agents based on this versatile intermediate.
In conclusion, Methyl 3-amino-5-hydroxybenzoate (CAS No. 67973-80-2) is a compound with significant potential across multiple scientific disciplines. Its unique structural features, combined with its reactivity and solubility characteristics, make it a valuable asset in pharmaceutical research, biochemical studies, and material science applications. As research continues to evolve, the applications of this compound are likely to expand, further solidifying its importance in modern science.
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